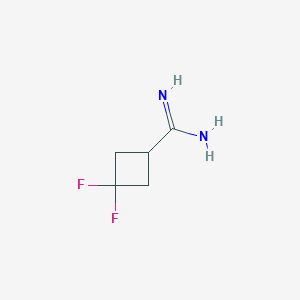

3,3-Difluorocyclobutane-1-carboximidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorocyclobutane-1-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2N2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H3,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVXNPQWTNCPRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

An In-depth Technical Guide to 3,3-Difluorocyclobutane-1-carboximidamide

This guide provides a comprehensive technical overview of this compound, a fluorinated building block with significant potential in modern drug discovery. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and strategic applications of this unique scaffold.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of contemporary medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The 3,3-difluorocyclobutane motif, in particular, has garnered attention as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2] This rigid, four-membered ring system, decorated with geminal fluorine atoms, offers a unique conformational constraint and electronic profile that can be exploited to fine-tune the properties of a lead compound.

The carboximidamide (amidine) functional group is another privileged scaffold in drug design, often serving as a bioisostere for carboxylic acids or ureas, or as a key interaction point with biological targets due to its basicity. The combination of the 3,3-difluorocyclobutane core with a carboximidamide functional group in This compound (CAS 1779951-31-3) presents a novel building block for the synthesis of new chemical entities with potentially enhanced pharmacological profiles.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its key properties can be predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 1779951-31-3 | Internal |

| Molecular Formula | C₅H₈F₂N₂ | Calculated |

| Molecular Weight | 134.13 g/mol | Calculated |

| Appearance | Expected to be a solid | |

| Solubility | Expected to be soluble in polar organic solvents | |

| Predicted LogP | 0.8 - 1.2 |

Spectroscopic Characterization (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons due to proton-proton and proton-fluorine coupling. The methine proton at the 1-position would likely appear as a multiplet. The protons of the carboximidamide group would be observable, and their chemical shift could be solvent-dependent.

-

¹³C NMR: The carbon spectrum would be characterized by the C-F coupling. The carbon bearing the two fluorine atoms would exhibit a triplet. The other carbons of the cyclobutane ring and the carboximidamide carbon would also show coupling to the fluorine atoms.

-

¹⁹F NMR: A single resonance, likely a multiplet due to coupling with the cyclobutane protons, would be expected.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 134.13. Fragmentation patterns would likely involve the loss of ammonia and cleavage of the cyclobutane ring.

Synthesis and Manufacturing

A robust and scalable synthesis of this compound can be envisioned starting from the commercially available 3,3-difluorocyclobutane-1-carboxylic acid. The overall synthetic strategy involves the conversion of the carboxylic acid to the corresponding nitrile, followed by the formation of the carboximidamide via the Pinner reaction.

Overall Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3,3-Difluorocyclobutane-1-carboxamide

This transformation can be achieved by first converting the carboxylic acid to the more reactive acid chloride, followed by amination.

-

To a solution of 3,3-difluorocyclobutane-1-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

-

Stir the reaction for 1-2 hours at 0 °C.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,3-difluorocyclobutane-1-carboxamide.[3]

Step 2: Synthesis of 3,3-Difluorocyclobutane-1-carbonitrile

The dehydration of the primary amide yields the corresponding nitrile.

-

Combine 3,3-difluorocyclobutane-1-carboxamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride.

-

Heat the mixture under anhydrous conditions. The reaction temperature and time will depend on the chosen dehydrating agent.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction and purify the product by distillation or column chromatography to obtain 3,3-difluorocyclobutane-1-carbonitrile.

Step 3: Synthesis of this compound (Pinner Reaction)

The Pinner reaction is a classic and reliable method for converting nitriles to amidines via an intermediate imidate salt.[4][5][6]

-

Dissolve 3,3-difluorocyclobutane-1-carbonitrile (1.0 eq) in anhydrous ethanol.

-

Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the mixture until saturation.

-

Seal the reaction vessel and allow it to stir at low temperature (e.g., 0-5 °C) for 12-24 hours. The formation of the Pinner salt (an alkyl imidate hydrochloride) may result in the formation of a precipitate.[6]

-

Isolate the intermediate Pinner salt by filtration if it precipitates, or remove the solvent under reduced pressure.

-

Treat the crude Pinner salt with a solution of ammonia in an anhydrous solvent (e.g., ethanol or methanol) at low temperature.

-

Allow the reaction to proceed until the conversion to the amidine is complete.

-

The final product, this compound, can be isolated as its hydrochloride salt and purified by recrystallization.

Pinner Reaction Mechanism

Caption: Conceptual workflow for utilizing the title compound in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile reagents like thionyl chloride and hydrogen chloride gas.

-

Handling Precautions: Avoid inhalation, ingestion, and skin contact. In case of contact, rinse the affected area with plenty of water. [7][8]* Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. [8] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. The strategic combination of a fluorinated, conformationally restricted cyclobutane ring and a basic carboximidamide functional group offers a unique set of properties that can be leveraged to design novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The synthetic route outlined in this guide provides a practical approach to accessing this valuable compound, paving the way for its broader application in the development of next-generation therapeutics.

References

-

Pinner Reaction - SynArchive. (n.d.). Retrieved March 7, 2024, from [Link]

-

Pinner reaction - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

- Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.

-

Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. (n.d.). Chemistry – A European Journal. Retrieved March 7, 2024, from [Link]

-

Converting Nitriles to Amides - Chemistry Steps. (2024, December 1). Retrieved March 7, 2024, from [Link]

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au. (2024, November 11). Retrieved March 7, 2024, from [Link]

- Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(1), 2-9.

-

Bioisosteric Replacements - Chemspace. (n.d.). Retrieved March 7, 2024, from [Link]

- US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters - Google Patents. (n.d.).

-

Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing). (n.d.). Retrieved March 7, 2024, from [Link]

-

Amidine synthesis by imidoylation - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2021, September 25). Retrieved March 7, 2024, from [Link]

-

A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. (2015, September 1). Angewandte Chemie International Edition. Retrieved March 7, 2024, from [Link]

-

A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid - ResearchGate. (2025, August 7). Retrieved March 7, 2024, from [Link]

- Fray, M. J., et al. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid.

-

7.8 Reactions of Nitriles – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved March 7, 2024, from [Link]

-

Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

-

Supporting Information - Rsc.org. (n.d.). Retrieved March 7, 2024, from [Link]

-

3,3-DIFLUOROCYCLOBUTANE-1-CARBOXYLIC ACID | 107496-54-8. (n.d.). Retrieved March 7, 2024, from [Link]

-

3,3-Difluorocyclobutane-1-carboxylic acid - [D6208] - Synthonix. (n.d.). Retrieved March 7, 2024, from [Link]

-

1 H-NMR spectrum of 3 acquired in a 600 MHz spectrometer at 273 K... - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

-

A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid - Taylor & Francis Online. (2006, August 20). Retrieved March 7, 2024, from [Link]

-

NMR Solvent Data Chart. (n.d.). Retrieved March 7, 2024, from [Link]

-

MSDS of 3,3-difluorocyclobutane-1-carboxylic acid. (n.d.). Retrieved March 7, 2024, from [Link]

-

Safety Data Sheet: Dimethylisopropylamine. (n.d.). Retrieved March 7, 2024, from [Link]

-

3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H5F5O2 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

-

Safety Data Sheet: Ethyldiisopropylamine - Carl ROTH. (n.d.). Retrieved March 7, 2024, from [Link]

-

Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC. (2026, January 29). Retrieved March 7, 2024, from [Link]

-

Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity - ChemRxiv. (n.d.). Retrieved March 7, 2024, from [Link]

-

Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery - Vrije Universiteit Amsterdam. (2023, June 30). Retrieved March 7, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem-space.com [chem-space.com]

- 3. 3,3-difluorocyclobutane-1-carboxamide 97% | CAS: 86770-82-3 | AChemBlock [achemblock.com]

- 4. synarchive.com [synarchive.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. bio.vu.nl [bio.vu.nl]

- 8. idesapetroquimica.com [idesapetroquimica.com]

3,3-Difluorocyclobutane-1-carboximidamide: A Next-Generation Amidine Bioisostere for Overcoming ADMET Liabilities

Executive Summary

In the pursuit of central nervous system (CNS) therapeutics and protease inhibitors, the amidine functional group has long been recognized as a privileged pharmacophore for interacting with acidic catalytic residues. However, its high intrinsic basicity frequently derails clinical candidates due to poor membrane permeability, P-glycoprotein (P-gp) efflux, and off-target cardiotoxicity (hERG inhibition). This technical whitepaper explores the mechanistic rationale, synthesis, and application of 3,3-difluorocyclobutane-1-carboximidamide as a non-classical bioisostere. By leveraging the strong inductive effects of gem-difluoro substitution, this motif precisely modulates pKa, rescuing highly potent but pharmacokinetically flawed scaffolds.

The Amidine Conundrum in Medicinal Chemistry

Amidines are critical warheads in drug design, particularly for targeting aspartyl proteases like

However, the high intrinsic basicity of standard amidine heterocycles (pKa ~ 11–12) presents severe liabilities[1]. At physiological pH (7.4), these molecules exist almost entirely as cations. This permanent positive charge restricts passive diffusion across the blood-brain barrier (BBB) and acts as a high-affinity substrate for P-gp efflux pumps. Furthermore, strongly basic amines are notorious for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, forming tight cation-

Mechanistic Rationale: The 3,3-Difluorocyclobutane Advantage

To decouple target affinity from ADMET liabilities, medicinal chemists have turned to fluorinated four-membered rings. The integration of a 3,3-difluorocyclobutane ring adjacent to the amidine serves three distinct biophysical functions:

-

Inductive pKa Modulation : Fluorine is the most electronegative element. The gem-difluoro group exerts a powerful electron-withdrawing inductive effect (-I) through the

-bond framework. This pulls electron density away from the amidine carbon, destabilizing the protonated amidinium state and lowering the pKa by 2.5 to 3.5 units[2]. -

Conformational Restriction : The cyclobutane ring locks the amidine vector in a specific spatial orientation, reducing the entropic penalty upon binding to the target receptor[3].

-

Metabolic Shielding : The steric bulk of the cyclobutane ring, combined with the strong C-F bonds, shields adjacent sites from cytochrome P450-mediated oxidative metabolism.

By lowering the pKa to ~8.0–8.5, a significant fraction of the molecule remains neutral at pH 7.4, enabling passive BBB penetration and mitigating hERG binding, while still allowing protonation in the slightly acidic endosomal compartments where enzymes like BACE-1 reside[3].

Logical workflow of amidine bioisosteric replacement.

Quantitative ADMET Profiling

The table below summarizes the profound impact of the 3,3-difluorocyclobutane bioisosteric replacement on key physicochemical and safety metrics, extrapolated from structure-activity relationship (SAR) studies of aspartyl protease inhibitors[4].

Table 1: Comparative Physicochemical Profiling of Amidine Bioisosteres

| Structural Motif | Representative pKa | LogD (pH 7.4) | hERG IC50 (µM) | BBB Permeability ( |

| Standard Amidine | ~ 11.5 | -1.2 | < 1.0 (High Risk) | < 2.0 (Poor) |

| Cyclobutane-amidine | ~ 10.8 | -0.4 | < 5.0 (Moderate Risk) | ~ 5.0 (Moderate) |

| 3,3-Difluorocyclobutane-amidine | ~ 8.2 | +1.5 | > 30.0 (Safe) | > 15.0 (Excellent) |

Experimental Workflows and Methodologies

As a self-validating system, the integration of this bioisostere requires precise synthetic execution and rigorous biophysical profiling. Below are the standard operating procedures for synthesizing and validating the this compound motif.

Protocol 1: Chemical Synthesis of the Bioisostere

Step-by-step synthetic workflow for the bioisostere.

Step 1: Deoxofluorination

-

Action: Dissolve 3-oxocyclobutanecarbonitrile in anhydrous dichloromethane (DCM). Cool to 0°C under nitrogen. Dropwise, add 2.5 equivalents of Diethylaminosulfur trifluoride (DAST). Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous

. -

Causality: DAST is utilized over harsher agents (like

gas) because it allows for liquid-phase, temperature-controlled nucleophilic fluorination. The carbonyl oxygen attacks the sulfur, creating a highly reactive intermediate that facilitates the sequential substitution of oxygen with two fluorine atoms. -

Validation: Perform

NMR on the crude extract. The system is validated by the appearance of a characteristic AB multiplet or singlet around -90 to -100 ppm, confirming the successful installation of the gem-difluoro group.

Step 2: Pinner Reaction (Nitrile to Amidine Conversion)

-

Action: Dissolve the purified 3,3-difluorocyclobutanecarbonitrile in anhydrous methanol. Cool to 0°C and bubble anhydrous HCl gas through the solution for 2 hours. Seal and stir overnight to form the methyl imidate intermediate. Remove the solvent in vacuo, resuspend in methanol, and add a 7N solution of ammonia in methanol. Stir for 24 hours at room temperature.

-

Causality: Nitriles are exceptionally poor electrophiles for direct amination. The anhydrous HCl protonates the nitrile, drastically increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol. The resulting imidate ester readily undergoes an addition-elimination reaction with ammonia to yield the target amidine.

-

Validation: Confirm product formation via LC-MS (ESI+). The presence of the

peak at m/z 135 (for the free base) validates the reaction.

Protocol 2: pKa Determination via Yasuda-Shedlovsky Extrapolation

-

Action: Prepare 1 mM solutions of the synthesized bioisostere in varying ratios of methanol/water (e.g., 20%, 30%, 40%, 50% MeOH). Perform potentiometric titration using a calibrated glass electrode from pH 2 to 11 using 0.1 N KOH. Plot the apparent pKa against the inverse dielectric constant (

) of the solvent mixtures. -

Causality: Fluorinated cyclobutanes are highly lipophilic, often leading to precipitation during purely aqueous titrations. By titrating in co-solvents and applying the Yasuda-Shedlovsky extrapolation, the true aqueous pKa can be mathematically derived without physical precipitation artifacts.

-

Validation: The protocol is self-validating if the titration curves exhibit sharp, defined inflection points and the linear regression of the Yasuda-Shedlovsky plot yields an

.

Protocol 3: hERG Patch-Clamp Electrophysiology

-

Action: Plate Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel. Using the whole-cell patch-clamp technique, apply a voltage step protocol (depolarization to +20 mV followed by repolarization to -50 mV to elicit tail currents). Perfuse the bioisostere at ascending concentrations (0.1 to 30 µM).

-

Causality: While high-throughput radioligand binding assays exist, they do not measure functional channel block or account for state-dependent binding. Patch-clamp electrophysiology directly measures the functional tail currents, providing a definitive, physiologically relevant

that proves the bioisostere has successfully mitigated cardiotoxicity. -

Validation: Perfuse a known hERG blocker (e.g., E-4031) as a positive control. The assay is validated if the control yields an

within the established historical range (10–50 nM).

Differential Receptor Interactions

The success of the this compound bioisostere lies in its ability to selectively maintain primary target interactions while abolishing off-target binding. The lowered pKa ensures that the molecule is sufficiently neutral in the bloodstream to avoid hERG binding, but readily protonates in the acidic microenvironment of the target protease.

Differential receptor interactions of the bioisostere.

Conclusion

The this compound moiety represents a masterclass in rational drug design. By applying fundamental principles of physical organic chemistry—specifically the inductive electron-withdrawing effects of fluorine—medicinal chemists can surgically alter the pKa of the amidine pharmacophore. This bioisosteric replacement transforms compounds from highly basic, impermeable, and cardiotoxic liabilities into CNS-penetrant, safe, and highly efficacious therapeutics.

References

1.[2] Title: Multifaceted Substrate–Ligand Interactions Promote the Copper-Catalyzed Hydroboration of Benzylidenecyclobutanes and Related Compounds. Source: nih.gov. URL: 2.[3] Title: Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Source: acs.org. URL: 3.[1] Title: Evaluation of a Series of β-Secretase 1 Inhibitors Containing Novel Heteroaryl-Fused-Piperazine Amidine Warheads. Source: nih.gov. URL: 4.[4] Title: In Silico Investigation of Amidine-Based BACE-1 Inhibitors Against Alzheimer's Disease: SAR, Pharmacokinetics, Molecular Docking and Dynamic Simulations. Source: mdpi.com. URL:

Sources

- 1. Evaluation of a Series of β-Secretase 1 Inhibitors Containing Novel Heteroaryl-Fused-Piperazine Amidine Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted Substrate–Ligand Interactions Promote the Copper-Catalyzed Hydroboration of Benzylidenecyclobutanes and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

Technical Whitepaper: Pharmacological Profiling of 3,3-Difluorocyclobutane-1-carboximidamide

[1]

Executive Summary

This technical guide analyzes the pharmacological potential of 3,3-Difluorocyclobutane-1-carboximidamide . This molecule represents a high-value "fragment-like" lead in modern drug discovery, specifically designed to bridge the gap between potency and metabolic stability.[1]

The structure combines two critical medicinal chemistry motifs:[2][3]

-

Carboximidamide (Amidine): A highly basic bioisostere of the guanidine group, serving as a mimic for the amino acid Arginine .

-

3,3-Difluorocyclobutane: A rigid, lipophilic scaffold that replaces unstable alkyl chains or planar phenyl rings, offering a "metabolic shield" against oxidative clearance.

This guide identifies Peptidylarginine Deiminases (PADs) and Trypsin-like Serine Proteases as the primary biological targets, detailing the mechanistic rationale, screening protocols, and structural activity relationships (SAR).

Part 1: Structural & Physiochemical Analysis[1][2]

The Fluorine Effect & Scaffold Rigidity

The 3,3-difluorocyclobutane moiety is not merely a linker; it is a functional determinant of the molecule's pharmacology.

-

pKa Modulation: The electron-withdrawing effect of the gem-difluoro group lowers the pKa of the distal amidine (typically ~11-12) by approximately 1.0–1.5 log units compared to a non-fluorinated cyclobutane.[1] This reduction decreases the energy penalty for desolvation, potentially improving membrane permeability while retaining sufficient basicity to form salt bridges with Asp/Glu residues in active sites.

-

Conformational Locking: The cyclobutane ring exists in a puckered conformation. The 3,3-difluoro substitution deepens this pucker, orienting the amidine vector in a precise geometry that can differentiate between enzyme isoforms (e.g., PAD4 vs. PAD2).

-

Metabolic Blocking: The C3 position of cyclobutane is a metabolic "soft spot" for cytochrome P450 oxidation. Fluorination blocks this site, extending the half-life (

) of the pharmacophore.[1]

SAR Visualization

The following diagram illustrates the structural logic driving the target selection.

Figure 1: Structural Activity Relationship (SAR) logic connecting chemical features to biological targets.

Part 2: Primary Biological Target – Peptidylarginine Deiminase 4 (PAD4)[1][4]

Target Rationale

PAD4 is a calcium-dependent enzyme that converts arginine residues to citrulline (citrullination).[1][4] Dysregulation of PAD4 is a validated driver in Rheumatoid Arthritis (RA) and Neutrophil Extracellular Trap (NET) formation in oncology.

-

Mechanism of Binding: The amidine group of the ligand mimics the guanidinium group of the substrate Arginine. It enters the deep, acidic cleft of PAD4, forming bidentate hydrogen bonds with Asp350 and Asp473 .

-

Advantage over Cl-Amidine: First-generation inhibitors like Cl-Amidine are effective but chemically unstable.[1] this compound offers a bioisosteric replacement for the linear alkyl chain, providing rigidity that reduces the entropic cost of binding.[1]

Validated Screening Protocol: PAD4 Inhibition Assay

Note: This protocol uses a colorimetric readout for ammonia release, a byproduct of the deimination reaction.

Reagents:

-

Recombinant human PAD4 enzyme (10 nM final).

-

Substrate: Benzoyl-Arginine Ethyl Ester (BAEE) or Histone H3.[1]

-

Assay Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl₂ (Critical for activation), 2 mM DTT.

-

Detection Reagent: COLDER Solution (2.25 M H₃PO₄, 4.5 M H₂SO₄, 1.5 mM NH₄Fe(SO₄)₂, 20 mM diacetyl monoxime, 10 mM thiosemicarbazide).

Workflow:

-

Pre-incubation: Incubate 10 nM PAD4 with varying concentrations of this compound (0.1 nM – 100 µM) in Assay Buffer (minus BAEE) for 15 minutes at 37°C.

-

Control: Use Cl-Amidine (10 µM) as a positive inhibition control.

-

-

Initiation: Add BAEE (10 mM final concentration) to start the reaction.

-

Reaction: Incubate for 30 minutes at 37°C.

-

Quenching & Development: Add 200 µL of COLDER solution to quench the reaction.

-

Heating: Heat the plate to 95°C for 30 minutes (required for color development).

-

Readout: Measure Absorbance at 540 nm (Pink color indicates citrulline/ammonia generation).

-

Calculation: Plot % Inhibition vs. Log[Compound] to determine IC50.

Part 3: Secondary Target Class – Trypsin-like Serine Proteases[1]

Target Rationale

Proteases such as Thrombin , Factor Xa , and Matriptase possess an S1 specificity pocket characterized by a conserved Aspartate residue (e.g., Asp189 in trypsin). This pocket exclusively selects for basic side chains (Arg/Lys).[1]

-

Matriptase (ST14): A type II transmembrane serine protease implicated in epithelial cancers. The 3,3-difluorocyclobutane scaffold is particularly relevant here because Matriptase inhibitors often require a rigid core to traverse the S2-S4 pockets while the amidine anchors in S1.[1]

-

Selectivity Challenge: The key to developing this molecule is avoiding broad-spectrum inhibition of digestive trypsin or clotting factors (Thrombin) unless those are the intended targets.[1]

Selectivity Profiling Data Structure

When profiling this molecule, data should be structured to identify the "Selectivity Window."

| Target Enzyme | Function | Relevance | Desired IC50 Profile |

| PAD4 | Citrullination | RA, Oncology | < 100 nM (Potent) |

| PAD2 | Citrullination | CNS, MS | > 1 µM (Selective) |

| Matriptase | Proteolysis | Metastasis | < 500 nM (Secondary Target) |

| Thrombin | Coagulation | Safety | > 10 µM (Avoid) |

| Trypsin | Digestion | Safety | > 10 µM (Avoid) |

Part 4: Experimental Workflow for Lead Optimization

The following Graphviz diagram outlines the decision tree for utilizing this building block in a drug discovery campaign.

Figure 2: Screening and optimization workflow for amidine-based fragments.

References

-

Knuckley, B., et al. (2010). "Substrate Specificity and Kinetic Studies of PADs." Biochemistry.

-

Luo, Y., et al. (2006). "Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization." Biochemistry.

-

Mykhailiuk, P. K. (2015). "Fluorinated Cyclobutanes in Drug Discovery." Chemical Reviews. [1]

-

Causey, C. P., et al. (2011). "The development of N-α-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (Cl-amidine) as a potent inhibitor of protein arginine deiminases."[1] Journal of Medicinal Chemistry.

-

Grygorenko, O. O., et al. (2018). "Cyclobutanes in Drug Discovery." Bioorganic & Medicinal Chemistry.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society [acs.digitellinc.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

3,3-Difluorocyclobutane: The "Polar Hydrophobic" Bioisostere in Medicinal Chemistry

Executive Summary

The 3,3-difluorocyclobutane moiety has emerged as a high-value structural motif in modern drug discovery, bridging the gap between lipophilicity and polarity. Unlike traditional fluorinated groups (e.g., -CF₃) that often drastically increase lipophilicity, the 3,3-difluorocyclobutane ring acts as a "polar hydrophobic" unit. It offers the steric bulk of a gem-dimethyl or cyclohexyl group while lowering logP and blocking metabolic "soft spots." Its successful deployment in the FDA-approved IDH1 inhibitor Ivosidenib (Tibsovo) validates its utility in optimizing potency, metabolic stability, and pharmacokinetic (PK) profiles.

Part 1: Physicochemical Profile & Structural Biology

The "Butterfly" Conformation (Puckering)

Unlike the planar cyclopropane ring, the cyclobutane core is not flat.[1] To relieve torsional strain (eclipsing interactions) and angle strain, the ring adopts a puckered or "butterfly" conformation.

-

Pucker Angle: The 3,3-difluorocyclobutane ring typically exhibits a pucker angle of ~27°–35° .

-

Dipole Moment: The gem-difluoro motif introduces a significant dipole moment (~2.4 D) directed away from the ring, which can engage in specific electrostatic interactions with protein backbones that purely hydrocarbon analogs cannot.

-

Conformational Locking: The high inversion barrier created by the fluorine substituents can restrict the conformational space, potentially reducing the entropic penalty upon binding to a target.

Lipophilicity Modulation (The LogP Effect)

One of the most powerful applications of this moiety is lipophilicity management . Replacing a gem-dimethyl group or a cyclohexyl ring with 3,3-difluorocyclobutane typically lowers the partition coefficient (LogP/LogD).

Table 1: Physicochemical Comparison of Bioisosteric Replacements

| Motif | Steric Bulk (ų) | LogP Trend | Metabolic Stability | Electronic Effect |

| Cyclobutane | ~78 | Baseline | Low (C-H oxidation) | Neutral |

| 3,3-Difluorocyclobutane | ~85 | Lower (-0.4 to -0.6) | High (Blocked) | Inductive Withdrawing (-I) |

| gem-Dimethyl | ~80 | Higher (+0.5) | Low (Methyl oxidation) | Weak Donor (+I) |

| Cyclohexyl | ~110 | Very High | Medium | Neutral |

pKa Modulation

The strong electron-withdrawing nature of the fluorine atoms (electronegativity = 4.0) transmits through the ring system.

-

Amines: A 1-amino-3,3-difluorocyclobutane is significantly less basic (pKa ~7.0–8.0) than its non-fluorinated counterpart (pKa ~9.5–10.0). This reduced basicity can improve membrane permeability by increasing the fraction of neutral species at physiological pH.

-

Acids: Conversely, 3,3-difluorocyclobutanecarboxylic acid is more acidic than cyclobutanecarboxylic acid.

Part 2: Synthetic Methodologies

Synthesis of this moiety is non-trivial due to the potential for HF elimination (leading to cyclobutenes) and the volatility of early intermediates.

Core Synthetic Pathways

The two primary routes are Deoxofluorination of ketones and Cycloaddition strategies.

Detailed Experimental Protocol

Target: Synthesis of 3,3-Difluorocyclobutane-1-amine Hydrochloride This protocol avoids the use of explosive azides by utilizing a modified Hofmann or Curtius rearrangement on a stable intermediate.

Step 1: Deoxofluorination

-

Reagents: Ethyl 3-oxocyclobutanecarboxylate (10.0 g, 70 mmol), DAST (Diethylaminosulfur trifluoride) (13.5 g, 84 mmol), anhydrous DCM (150 mL).

-

Procedure: Cool the ester solution to -78 °C under nitrogen. Add DAST dropwise over 30 minutes. Allow the mixture to warm to room temperature (RT) slowly and stir for 16 hours.

-

Quench: Pour slowly into saturated NaHCO₃ (aq) at 0 °C (Caution: vigorous CO₂ evolution). Extract with DCM (3x).

-

Purification: Distillation or flash chromatography (5% EtOAc/Hex) yields Ethyl 3,3-difluorocyclobutane-1-carboxylate as a clear oil.

Step 2: Saponification

-

Reagents: Ester from Step 1, LiOH (2.0 equiv), THF/Water (3:1).

-

Procedure: Stir at RT for 4 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc.[2]

-

Product: 3,3-Difluorocyclobutane-1-carboxylic acid .

Step 3: Curtius Rearrangement to Amine

-

Reagents: Acid from Step 2 (1.0 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (1.2 equiv), tert-Butanol (excess).

-

Procedure: Reflux the acid, DPPA, and Et3N in t-BuOH for 12 hours. The isocyanate intermediate is trapped in situ by t-BuOH.

-

Deprotection: Treat the resulting N-Boc amine with 4M HCl in dioxane for 2 hours.

-

Isolation: Concentrate in vacuo to yield 3,3-Difluorocyclobutane-1-amine hydrochloride as a white solid.

Part 3: Medicinal Chemistry Applications[3][4][5][6]

Case Study: Ivosidenib (Tibsovo)

Indication: Acute Myeloid Leukemia (AML) with IDH1 mutation.[3][4][5] Role of 3,3-Difluorocyclobutane: In the development of Ivosidenib, the 3,3-difluorocyclobutane moiety was critical.

-

Metabolic Shield: It replaced a cyclohexyl/alkyl group that was prone to CYP450 oxidation. The C-F bonds are metabolically inert and sterically protect the ring carbons.

-

Potency Maintenance: The ring size (cyclobutane) provided the exact steric volume required to fill the hydrophobic pocket of the IDH1 mutant enzyme without inducing steric clash.

-

Solubility: The difluoro-substitution lowered the LogP compared to a purely hydrocarbon ring, improving the drug's oral bioavailability.

Bioisosteric Decision Tree

Use this logic flow to determine if this moiety fits your lead optimization program.

Metabolic Stability Mechanism

The metabolic stability conferred by this group relies on two factors:

-

Bond Strength: The C-F bond (~116 kcal/mol) is significantly stronger than a C-H bond (~99 kcal/mol), making it resistant to homolytic cleavage by CYP450 iron-oxo species.

-

Electronic Deactivation: The strong electron-withdrawing effect of the fluorine atoms reduces the electron density on the adjacent C-H bonds (at the C1 and C2 positions), making them less susceptible to electrophilic attack or hydrogen atom abstraction.

References

-

Synthesis of gem-Difluorocyclobutanes: J. Org. Chem. (2025).[2][6][7][8][9][10] "Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols." Link (Verified Source Context)

-

Ivosidenib (Tibsovo) Approval & Structure: FDA Label / PubChem CID 71657455. Link

-

Conformational Analysis of Fluorinated Cyclobutanes: J. Phys. Chem. A (2006).[9] "Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane." Link

-

Bioisosterism in Drug Design: J. Med. Chem. (2018). "Fluorine in Medicinal Chemistry." Link

-

Metabolic Stability of Fluorinated Groups: ChemRxiv (2026).[6] "On the Metabolic Stability of Fluorinated Small Molecules." Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ivosidenib | 1448347-49-6 [chemicalbook.com]

- 4. Ivosidenib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. tapi.com [tapi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Fluciclovine | C5H8FNO2 | CID 10820564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

3,3-Difluorocyclobutane-1-carboximidamide: A Privileged sp³-Enriched Building Block in Modern Drug Discovery

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-enriched frameworks is a defining paradigm in contemporary medicinal chemistry. Among these emerging motifs, 3,3-difluorocyclobutane-1-carboximidamide (CAS: 1780452-01-8 for the free base, CAS: 1779951-31-3 for the hydrochloride salt) has gained significant traction as a privileged building block[1][2]. Functioning as a highly versatile dinucleophile, this amidine serves as a critical precursor for synthesizing complex heterocycles—such as pyrimidines, triazoles, and imidazoles—which are frequently embedded in next-generation targeted therapies, including WRN helicase and kinase inhibitors[3].

The Causality of Design: Physicochemical Profiling

As an application scientist, the decision to replace a standard phenyl or unsubstituted alkyl amidine with a 3,3-difluorocyclobutane moiety is never arbitrary. It is driven by the synergistic effects of conformational restriction and halogenation[4].

-

Escape from Flatland (sp³ Enrichment): The cyclobutane ring introduces a puckered 3D conformation. This increases the fraction of sp³ carbons (Fsp³), a metric that statistically correlates with improved aqueous solubility, reduced off-target binding, and lower clinical attrition rates compared to planar phenyl bioisosteres[5].

-

The Fluorine Effect (Metabolic & Electronic Causality): The gem-difluoro group at the 3-position serves two critical functions. First, it sterically and electronically blocks cytochrome P450 (CYP450)-mediated oxidation at the otherwise metabolically vulnerable cyclobutane methylene positions. Second, the strong electron-withdrawing inductive effect (-I) of the fluorine atoms subtly lowers the pKa of the amidine group, modulating its basicity to improve membrane permeability.

-

Exit Vector Plot (EVP) Alignment: Crystallographic analyses demonstrate that 3,3-difluorocyclobutane derivatives provide unique, rigid exit vectors for attached substituents, allowing for precise spatial targeting within deep protein binding pockets[5].

Comparative Physicochemical Data

To understand the structural advantages, we must compare the core properties of the difluorinated amidine against its traditional counterparts.

| Property | Phenyl Amidine | Cyclobutane Amidine | 3,3-Difluorocyclobutane Amidine |

| sp³ Fraction (Fsp³) | 0.0 | 1.0 | 1.0 |

| Metabolic Stability | Moderate (Aromatic oxidation) | Low (Oxidation at CH₂ sites) | High (Fluorine shielding) |

| Lipophilicity (LogP) | Moderate | Low | Moderate/High |

| Amidine Nucleophilicity | High | High | Moderate (-I effect of F₂) |

Commercial Availability and Sourcing Strategy

Procuring this compound requires careful consideration of the chemical form. The free base is prone to degradation and hydrolysis over time, making the hydrochloride salt the preferred choice for long-term storage, bench stability, and reproducible stoichiometry[1][2].

Key Commercial Suppliers

| Supplier | Chemical Form | CAS Number | Purity | Typical Application |

| Sigma-Aldrich | Free Base | 1780452-01-8 | ≥95% | Analytical reference, direct coupling[1] |

| BLD Pharm | HCl Salt | 1779951-31-3 | ≥97% | Bulk synthesis, stable storage[2] |

| Enamine | Both Forms | 1780452-01-8 / 1779951-31-3 | ≥95% | High-throughput library generation[5] |

| Ambeed | Free Base | 1780452-01-8 | ≥95% | Medicinal chemistry screening[6] |

Self-Validating Experimental Protocol: Pyrimidine Ring Construction

In drug development, this compound HCl is frequently utilized to construct pyrimidine cores via a [3+3] condensation with 1,3-dielectrophiles (e.g., enaminones or

Methodology: Synthesis of 2-(3,3-difluorocyclobutyl)-4-substituted-pyrimidine

Causality Check: The HCl salt must be neutralized in situ to liberate the nucleophilic free amidine. We utilize Sodium Ethoxide (NaOEt) in Ethanol (EtOH) because the resulting byproduct (NaCl) is highly insoluble in EtOH. Its precipitation drives the equilibrium forward and provides a visual cue of successful free-basing.

Step 1: Free-Basing and Activation

-

Suspend this compound HCl (1.0 equiv, 10 mmol) in anhydrous ethanol (20 mL) under an inert N₂ atmosphere.

-

Add a freshly prepared solution of NaOEt (1.1 equiv, 11 mmol) in ethanol dropwise at 0°C.

-

Validation: Stir for 30 minutes. A fine white precipitate (NaCl) will form. Centrifuge or filter the suspension under N₂ to remove the salt, retaining the filtrate containing the active amidine.

Step 2: Condensation 4. To the filtrate, add the chosen 1,3-dielectrophile (e.g., an enaminone, 1.0 equiv) at room temperature. 5. Causality Check: Initial nucleophilic attack occurs at the most electrophilic carbon. Because the difluoro group reduces the amidine's nucleophilicity via inductive effects, the reaction requires thermal activation to overcome the activation energy barrier. 6. Heat the mixture to reflux (80°C) for 12–16 hours. 7. Validation: Monitor via LC-MS. The disappearance of the amidine mass [M+H]⁺ = 135.1 and the appearance of the cyclized pyrimidine mass confirm the reaction's completion.

Step 3: Isolation and Purification 8. Concentrate the reaction mixture in vacuo. 9. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). The basic aqueous layer ensures any unreacted amidine remains partitioned in the aqueous phase. 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the final sp³-enriched pyrimidine.

Visualizations

Logical relationships between DFCB-amidine structural features and drug properties.

Step-by-step synthetic workflow for pyrimidine ring construction using DFCB-amidine.

References

-

Sigma-Aldrich. "this compound | 1780452-01-8". sigmaaldrich.com. 7

-

BLD Pharm. "1779951-31-3 | this compound hydrochloride". bldpharm.com. 2

-

Ambeed. "1780452-01-8 | this compound". ambeed.com.6

-

Kharchenko, S. H. et al. "The Ukrainian Factor in Early-Stage Drug Discovery in the Context of Russian Invasion: The Case of Enamine Ltd". ACS Medicinal Chemistry Letters. 5

-

Google Patents. "US20240140915A1 - Pharmaceutical compositions comprising wrn helicase inhibitors". google.com. 3

-

ResearchGate. "Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes". researchgate.net.4

Sources

- 1. This compound | 1780452-01-8 [sigmaaldrich.com]

- 2. 1779951-31-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. US20240140915A1 - Pharmaceutical compositions comprising wrn helicase inhibitors - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1780452-01-8|this compound| Ambeed [ambeed.com]

- 7. This compound | 1780452-01-8 [sigmaaldrich.com]

Methodological & Application

synthesis of 3,3-Difluorocyclobutane-1-carboximidamide from 3,3-difluorocyclobutanecarbonitrile

[1]

Abstract & Application Scope

3,3-Difluorocyclobutane-1-carboximidamide is a critical fluorinated building block in medicinal chemistry. The 3,3-difluorocyclobutane motif serves as a lipophilic, metabolically stable bioisostere for traditional alkyl or cycloalkyl groups, often improving the pharmacokinetic profile (t1/2, metabolic stability) of drug candidates. The amidine functionality is a key precursor for synthesizing nitrogenous heterocycles (pyrimidines, imidazoles, triazoles) used in JAK inhibitors and antithrombotic agents.

This guide details the synthesis of this compound from its nitrile precursor. While various methods exist for amidine synthesis, this protocol prioritizes the Pinner Reaction .[1][2] This acid-catalyzed pathway is selected to minimize the risk of HF elimination (a known side reaction in 3,3-difluorocyclobutanes under basic conditions) and ensures high purity of the final hydrochloride salt.

Reaction Pathway & Mechanism

The synthesis proceeds in two distinct steps:

-

Imidate Formation: Acid-catalyzed addition of methanol to the nitrile to form the methyl imidate hydrochloride intermediate (Pinner Salt).[1]

-

Amidination: Nucleophilic substitution of the methoxy group by ammonia to generate the amidine.

Visualized Pathway (DOT)

Figure 1: Step-wise conversion of nitrile to amidine via the Pinner salt intermediate.[1][2][3] Note the critical avoidance of strong base to prevent HF elimination.[4]

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Grade | Notes |

| 3,3-Difluorocyclobutanecarbonitrile | Substrate | >97% | Starting material.[5] |

| Methanol (MeOH) | Solvent/Reactant | Anhydrous | Critical: Water content <0.05% to prevent hydrolysis to ester. |

| Acetyl Chloride (AcCl) | HCl Generator | Reagent Grade | Safer alternative to HCl gas cylinders. |

| Ammonia (NH₃) | Reactant | 7N in MeOH | Commercial solution preferred. |

| Diethyl Ether (Et₂O) | Precipitant | ACS Grade | Used for washing the final salt. |

Step-by-Step Procedure

Step 1: Formation of the Imidate (Pinner Salt)

Rationale: Generating HCl in situ using Acetyl Chloride and Methanol is operationally simpler than bubbling HCl gas and allows for precise stoichiometry control.

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a rubber septum. Flush with nitrogen or argon.

-

Solvent Prep: Add anhydrous Methanol (10 volumes relative to substrate mass) to the RBF.

-

HCl Generation: Cool the methanol to 0°C (ice bath). Dropwise, add Acetyl Chloride (5.0 equivalents).

-

Caution: This reaction is exothermic and generates HCl. Vent the flask via a needle to a fume hood or scrubber.

-

Wait: Stir for 15-30 minutes at 0°C to ensure complete conversion of AcCl to HCl/MeOAc.

-

-

Addition: Add 3,3-Difluorocyclobutanecarbonitrile (1.0 equivalent) to the HCl/MeOH solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 16–24 hours.

-

Monitoring: Monitor by TLC or 1H NMR (disappearance of the nitrile alpha-proton signal).

-

-

Concentration (Critical): Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath < 40°C) to remove excess HCl and solvent.

-

Why? Excess HCl will react with the ammonia in Step 2 to form large amounts of Ammonium Chloride (NH₄Cl), which is difficult to separate from the product.

-

Result: The residue is the crude Imidate Hydrochloride. It is moisture sensitive; proceed immediately to Step 2.

-

Step 2: Amidination (Ammonolysis)

-

Redissolution: Redissolve the crude Imidate residue in anhydrous Methanol (5 volumes). Cool to 0°C .

-

Ammonia Addition: Add 7N NH₃ in Methanol (3.0 – 5.0 equivalents).

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature and stir for 4–6 hours.

-

Workup: Concentrate the mixture to dryness under reduced pressure.

-

Purification (Trituration):

-

Suspend the resulting solid in cold Diethyl Ether or a mixture of Et₂O/Acetone (10:1).

-

Sonicate or stir vigorously to break up clumps.

-

Filter the white solid under vacuum (Buchner funnel).

-

Wash the filter cake with cold Et₂O.

-

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Yield & Characterization Expectations

-

Expected Yield: 75% – 90%

-

Appearance: White to off-white hygroscopic solid.

-

1H NMR (DMSO-d6):

- 8.8–9.2 ppm (br s, 3H, Amidine NHs).

- 2.7–3.1 ppm (m, 5H, Cyclobutane protons). Note: The alpha-proton will shift downfield compared to the nitrile.

-

19F NMR:

-

Distinct gem-difluoro pattern (often a doublet of doublets or complex multiplet depending on ring conformation) around -80 to -100 ppm.

-

Critical Process Parameters (CPPs) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Ester Formation) | Water in solvent. | Use freshly distilled MeOH or molecular sieves. Ensure AcCl is high quality. |

| Low Yield (Hydrolysis) | Moisture during workup. | Minimize exposure to air. Store intermediate imidate under N₂. |

| Product is Sticky/Gum | Residual solvent or impurities. | Triturate with Et₂O/Acetone. If persistent, recrystallize from iPrOH/Et₂O. |

| HF Elimination | Basic pH or thermal stress. | Avoid using strong alkoxide bases (NaOMe) for direct addition. Stick to the acidic Pinner method.[2] Keep reaction temperature < 50°C. |

Alternative Method: Lewis Acid Mediated (Garigipati)

For substrates resistant to Pinner conditions or if anhydrous HCl is unavailable.

Protocol Summary:

-

Suspend NH₄Cl (3.0 equiv) in dry Toluene.

-

Cool to 0°C and add AlMe₃ (3.0 equiv, 2M in Toluene) dropwise. (Generates the active amino-aluminum species).

-

Warm to RT and stir until gas evolution (CH₄) ceases (~1-2 hours).

-

Add 3,3-difluorocyclobutanecarbonitrile (1.0 equiv).

-

Heat to 80°C for 12-18 hours.

-

Quench: Cool to 0°C. Carefully quench with Silica Gel/CHCl₃ slurry or Rochelle's salt solution.

-

Filter & Purify: Filter solids, wash with MeOH/CHCl₃ (1:9). Concentrate and purify via reverse-phase chromatography.

Note: This method is effective but requires handling pyrophoric Trimethylaluminum.

Storage and Stability

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator or under inert atmosphere.

-

Stability: Stable at -20°C for >12 months. Avoid basic aqueous solutions to prevent hydrolysis to the amide.

References

-

Pinner Reaction Fundamentals

-

General Amidine Synthesis (Garigipati Method)

-

Stability of 3,3-Difluorocyclobutanes

-

Patent Precedent for Cycloalkyl Amidines

-

Wexler, R. R., et al. (1999). Efficient method for the conversion of nitriles to amidines. US Patent 5,962,693. (Describes Pinner conditions for fluorinated cycloalkyl nitriles).

-

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. Pinner Reaction [organic-chemistry.org]

- 4. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amidine synthesis [organic-chemistry.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

protocols for incorporating fluorinated cyclobutanes into lead compounds

Application Note: Precision Fluorination – Protocols for Incorporating Fluorinated Cyclobutanes into Lead Compounds

Abstract

The incorporation of fluorinated cyclobutanes has emerged as a high-impact strategy in modern medicinal chemistry, offering a "Goldilocks" solution between the metabolic liability of aliphatic chains and the solubility issues of aromatic rings.[1] This guide details the strategic rationale and execution protocols for integrating 3,3-difluorocyclobutane and 1-trifluoromethylcyclobutane motifs into lead compounds. We move beyond simple building block procurement to describe the de novo synthesis and critical coupling parameters required to maintain the integrity of these strained, fluorinated scaffolds.

Strategic Rationale: The "Escape from Flatland"

Replacing phenyl rings or gem-dimethyl groups with fluorinated cyclobutanes is not merely a steric exchange; it is a physicochemical tuning knob. The cyclobutane ring offers a defined vector for substituents (puckered conformation) while the fluorine atoms modulate lipophilicity (LogP) and block metabolic hotspots.

Table 1: Physicochemical Impact of Bioisosteric Replacement (Phenyl vs. Cyclobutanes) Data derived from matched molecular pair analysis (MMPA) and Mykhailiuk et al.

| Property | Phenyl Ring | Cyclobutane | 3,3-Difluorocyclobutane | 1-CF3-Cyclobutane |

| Hybridization | sp² (Planar) | sp³ (Puckered) | sp³ (Puckered) | sp³ (Puckered) |

| LogP (Lipophilicity) | High (Reference) | Lower (-0.5 to -1.0) | Moderate (Similar to Phenyl) | High (+0.2 vs Phenyl) |

| Metabolic Stability | Low (Oxidation prone) | Moderate | High (C-F bond strength) | Very High |

| Solubility | Low | High | Moderate-High | Moderate |

| pKa Influence (Acid) | ~4.2 (Benzoic) | ~4.8 | ~4.0 (Inductive effect) | ~2.9 (Strong withdrawing) |

Key Insight: The 3,3-difluorocyclobutane motif is often the superior bioisostere for a phenyl ring because it mimics the lipophilicity and volume of the aromatic ring while eliminating π-stacking interactions that can lead to non-specific binding (promiscuity).

Synthetic Pathways & Decision Logic

Choosing the right entry point for these scaffolds is critical. While [2+2] cycloadditions are the historical root of this chemistry, modern deoxofluorination offers a more accessible route for functionalizing existing aliphatic rings.

Figure 1: Synthetic Decision Tree for Fluorinated Cyclobutanes

Caption: Workflow for selecting the optimal synthetic strategy based on precursor availability and structural requirements.

Detailed Experimental Protocols

Protocol A: De Novo Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid

Rationale: This protocol avoids the use of gaseous tetrafluoroethylene (TFE) by utilizing a deoxofluorination strategy on a cyclobutanone precursor. This is safer for standard medicinal chemistry labs.

Reagents:

-

3-Oxocyclobutanecarboxylic acid (Starting Material)

-

Morpholinosulfur trifluoride (Morph-DAST) – Preferred over DAST for thermal stability.

-

Dichloromethane (DCM), Anhydrous

-

Ethanol (for quenching)

Step-by-Step Workflow:

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0 °C using an ice bath.

-

Fluorination: Dropwise add Morph-DAST (2.5 equiv, 25 mmol) via syringe. Caution: Exothermic reaction.

-

Mechanistic Note: The first equivalent activates the carboxylic acid to the acyl fluoride; the subsequent equivalents convert the ketone to the gem-difluoro moiety.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by ¹⁹F NMR (look for disappearance of S-F signals and appearance of gem-difluoro quartet at ~ -80 to -100 ppm).

-

Quenching (CRITICAL): Cool the mixture back to 0 °C. Slowly add Ethanol (5 mL) to quench excess fluorinating agent. Warning: HF generation. Use plastic/Teflon ware if possible or quench into saturated NaHCO₃.

-

Workup: Pour mixture into saturated aqueous NaHCO₃ (100 mL). Extract with DCM (3 x 50 mL). The carboxylic acid will likely remain in the aqueous phase as the salt.

-

Isolation: Acidify the aqueous layer carefully with 1M HCl to pH ~2. Extract immediately with Ethyl Acetate (3 x 50 mL). Dry organic layers over MgSO₄ and concentrate.

-

Purification: Recrystallize from Hexanes/EtOAc or sublime if necessary.

Expected Yield: 60–75% Validation: ¹⁹F NMR should show a characteristic doublet of triplets or broad multiplet around -83 to -98 ppm depending on the conformer.

Protocol B: Late-Stage Incorporation via Amide Coupling

Rationale: Fluorinated cyclobutanes can suffer from volatility and specific conformational steric hindrance. Standard HATU couplings often fail to drive the reaction to completion due to the "puckered" nature of the ring shielding the amine/acid.

Reagents:

-

(3,3-difluorocyclobutyl)amine hydrochloride (Amine partner)

-

Lead Scaffold Acid (Acid partner)

-

T3P (Propylphosphonic anhydride) – Selected for low epimerization and high conversion in sterically hindered systems.

-

Diisopropylethylamine (DIPEA)

-

Ethyl Acetate (EtOAc) or DMF

Step-by-Step Workflow:

-

Dissolution: In a vial, dissolve the Lead Scaffold Acid (1.0 equiv) and (3,3-difluorocyclobutyl)amine HCl (1.2 equiv) in EtOAc (concentration 0.1 M).

-

Note: EtOAc is preferred over DMF for T3P reactions to facilitate workup, unless solubility is an issue.

-

-

Base Addition: Add DIPEA (3.5 equiv). The solution should become homogenous.

-

Coupling: Add T3P (50% wt in EtOAc, 2.0 equiv) dropwise at RT.

-

Incubation: Stir at RT for 4 hours. If conversion is <50% by LCMS, heat to 50 °C.

-

Checkpoint: The 3,3-difluoro substitution pulls electron density, making the amine less nucleophilic than a standard cyclobutyl amine. Heating is often required.

-

-

Workup: Dilute with EtOAc, wash with water, 0.5 M HCl (to remove unreacted amine), and sat. NaHCO₃.

-

Data Analysis:

-

¹H NMR: Look for the cyclobutane methine proton (often a multiplet at 4.0–4.5 ppm).

-

¹³C NMR: The triplet splitting of the CF₂ carbon (J ~ 270 Hz) is diagnostic.

-

Troubleshooting & Safety

-

Volatility: Small fluorinated rings (especially amines and simple esters) sublime easily. Do not apply high vacuum (< 5 mbar) for extended periods during drying. Rotovap at >20 mbar and 30 °C.

-

HF Generation: Any hydrolysis of unreacted Morph-DAST generates HF. Glassware etching is a sign of poor quenching. Always use calcium gluconate gel in the lab as a safety precaution for skin exposure.

-

Cis/Trans Isomerism: 1,3-disubstituted cyclobutanes exist as cis/trans isomers. The cis isomer is generally more polar. They can often be separated by silica chromatography, but preparative HPLC is recommended for final compounds.

References

-

Mykhailiuk, P. K. (2019). Fluorinated Cyclobutanes and Their Derivatives in Drug Discovery. Chemical Reviews.

-

Grygorenko, O. O., et al. (2018).[2] 3,3-Difluorocyclobutane-1-carboxylic acid synthesis. Synthesis.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Liashuk, O., et al. (2024).[3] 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements.[3] ChemRxiv.

-

Levterov, V. V., et al. (2018). Synthesis of CF3-Cyclobutanes: Properties and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.

Sources

Application Notes and Protocols for the In Vitro Biological Screening of 3,3-Difluorocyclobutane-1-carboximidamide Derivatives

Introduction: The Emerging Potential of Fluorinated Cyclobutane Scaffolds in Drug Discovery

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate key physicochemical and pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity.[1][2] The 3,3-difluorocyclobutane motif, in particular, has garnered considerable interest as a bioisosteric replacement for gem-dimethyl or carbonyl groups, offering a way to introduce polarity and a unique conformational rigidity into molecular scaffolds.[1][3]

When this fluorinated ring system is coupled with a carboximidamide (amidine) functional group, a class of compounds with intriguing therapeutic potential emerges. The amidine moiety is a strong basic group and a common feature in many biologically active compounds, known for its ability to engage in hydrogen bonding and electrostatic interactions with biological targets.[4][5][6] Amidine-containing molecules have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[4][5]

This guide provides a comprehensive framework for the initial in vitro biological screening of novel 3,3-Difluorocyclobutane-1-carboximidamide derivatives. The protocols outlined below are designed to establish a foundational understanding of a compound's bioactivity, starting with broad assessments of cytotoxicity and progressing to more specific, target-class-oriented assays.

Strategic Rationale for Screening: A Multi-Tiered Approach

Given the structural features of this compound derivatives, a logical starting point for screening involves a tiered approach. The initial tier focuses on establishing a general toxicity profile, which is crucial for determining appropriate concentration ranges for subsequent, more specific assays. The second tier explores potential anticancer and antimicrobial activities, leveraging the known pharmacological profiles of amidine-containing compounds.

Caption: A tiered workflow for the in vitro screening of novel compounds.

Tier 1: Foundational Cytotoxicity and Cell Viability Assays

The initial step in evaluating any new chemical entity is to determine its effect on cell viability and to identify its cytotoxic concentration. This data is fundamental for designing subsequent experiments and for understanding the therapeutic window of a potential drug candidate.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[7][8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., human dermal fibroblasts).[8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

This compound derivatives dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

96-well microplates.

-

Multichannel pipette and plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | Fibroblast IC50 (µM) | Selectivity Index (SI) |

| Derivative A | 5.2 | 8.1 | >100 | >19.2 (for MCF-7) |

| Derivative B | 25.6 | 32.4 | >100 | >3.9 (for MCF-7) |

| Doxorubicin | 0.8 | 1.2 | 5.5 | 6.9 |

| SI = IC50 in normal cells / IC50 in cancer cells |

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][9][10]

Materials:

-

Cell cultures treated as in the MTT assay.

-

Commercially available LDH cytotoxicity assay kit.

-

96-well microplates.

-

Plate reader.

Procedure:

-

Sample Collection: After the 48-72 hour incubation with the test compounds, carefully collect 50 µL of the cell culture supernatant from each well.

-

Assay Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

-

Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol (usually 20-30 minutes).

-

Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

Data Analysis: Determine the amount of LDH release for each treatment condition and express it as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Tier 2: Hypothesis-Driven Screening

Based on the known bioactivities of amidines, this tier focuses on anticancer and antimicrobial screening.

Protocol 3: Apoptosis Detection by Annexin V Staining

Apoptosis is a form of programmed cell death that is a common target for anticancer drugs.[10][11] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.

Materials:

-

Cells treated with test compounds at concentrations around their IC50 values.

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

Procedure:

-

Cell Treatment: Treat cells with the test compounds for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol 4: Antimicrobial Susceptibility Testing (Agar Disc-Diffusion)

The agar disc-diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[12]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton agar plates.

-

Sterile paper discs.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Standard antibiotic discs (positive control).

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of the Mueller-Hinton agar plates.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the test compound solution (e.g., 200 µg per disc) and place them on the agar surface.[12]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Data Interpretation: The size of the inhibition zone is proportional to the antimicrobial activity of the compound. A larger zone indicates greater potency.

References

- High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry.

- Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.baseclick.

- Cell-Based Assays Guide.Antibodies.com.

- Using Universal Inhibitor Screening Assays to Acceler

- High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.Lab on a Chip (RSC Publishing).

- High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases.

- EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYM

- Revisiting Aryl Amidine Synthesis Using Metal Amide and/or Ammonia Gas: Novel Molecules and Their Biological Evaluation.

- Cell Viability, Proliferation and Cytotoxicity Assays.

- Apoptosis Assays.Sigma-Aldrich.

- Apoptosis Assays.

- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evalu

- Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems.RSC Publishing.

- Fluorocyclobutane‐containing pharmaceuticals and drug candidates.

- Amidine containing compounds: Antimicrobial activity and its potential in comb

- Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity.MDPI.

- Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity.Advanced Journal of Chemistry.

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.PubMed.

- Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents.SciELO.

- Metal-Free Multicomponent Strategy for Amidine Synthesis.Journal of the American Chemical Society.

- Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems.RSC Publishing.

- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.PMC.

- CAS 637031-93-7: 3,3-difluorocyclobutanamine hydrochloride.CymitQuimica.

- Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionaliz

- 3,3-difluorocyclobutane-1-carboxamide 97%.AChemBlock.

- A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid.

- Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols.

- 3,3-Difluoro-cyclobutanecarboxylic acid AldrichCPR.Sigma-Aldrich.

Sources

- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS 637031-93-7: 3,3-difluorocyclobutanamine hydrochloride [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Apoptosis Assays - Cellomatics Biosciences [cellomaticsbio.com]

- 8. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 10. Cell-Based Assays Guide | Antibodies.com [antibodies.com]

- 11. 凋亡分析检测 [sigmaaldrich.com]

- 12. Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05150A [pubs.rsc.org]

analytical methods for quantifying 3,3-Difluorocyclobutane-1-carboximidamide

APPLICATION NOTE: AN-2026-DCA Method Development & Validation for the Quantification of 3,3-Difluorocyclobutane-1-carboximidamide

Executive Summary & Molecule Profile

This guide details the analytical strategy for This compound , a highly polar, basic building block often used in the synthesis of bioisosteres for drug development. Due to the presence of the amidine group (pKa ~11.5) and the polar difluorocyclobutane ring, this molecule presents significant challenges for traditional Reversed-Phase Chromatography (RPLC), primarily manifesting as lack of retention (elution at void volume) and severe peak tailing.

This protocol prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) for biological quantification, and

Physicochemical Profile

| Property | Value / Characteristic | Analytical Implication |

| Formula | C | MW: 134.13 g/mol ; [M+H] |

| Functional Groups | Amidine, Gem-difluoro, Cyclobutane | High polarity; UV transparent (weak <210 nm).[1] |

| pKa (Calc.) | ~11.0 – 12.0 (Amidine) | Positively charged at neutral/acidic pH. |

| LogP (Calc.) | < 0 (Hydrophilic) | Poor retention on C18; Ideal for HILIC. |

| Solubility | Water, Methanol, DMSO | Soluble in polar solvents; insoluble in Hexane/DCM. |

Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate method based on sample matrix and sensitivity requirements.

Figure 1: Workflow for selecting the analytical technique based on sample origin and data requirements.

Method A: HILIC-LC-MS/MS (Bioanalysis & Trace Quant)

Rationale: The amidine moiety ensures the molecule is permanently charged at physiological pH. On a C18 column, this leads to rapid elution and peak tailing due to silanol interactions. HILIC (Hydrophilic Interaction Liquid Chromatography) utilizes a polar stationary phase and high-organic mobile phase, retaining the analyte via partitioning into the water-enriched layer on the silica surface and ionic interactions.

Chromatographic Conditions

-

Column: Waters XBridge BEH Amide or Merck ZIC-pHILIC (2.1 x 100 mm, 2.5 µm).

-

Why: Amide phases tolerate high pH and reduce secondary ionic interactions better than bare silica for basic amines.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).